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Compound of Interest

Compound Name: 1-Methyl-2-phenylindolizine

Cat. No.: B15069248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the

heterocyclic compound 1-Methyl-2-phenylindolizine. Due to the limited availability of direct

experimental spectra in publicly accessible literature, this document combines confirmed data

with expected spectral characteristics based on the analysis of closely related indolizine

analogs. This guide is intended to support researchers in the identification and characterization

of this compound.

Molecular Structure
1-Methyl-2-phenylindolizine is a nitrogen-containing heterocyclic aromatic compound. The

indolizine core consists of a fused pyridine and pyrrole ring system.

Molecular Formula: C₁₅H₁₃N Molecular Weight: 207.27 g/mol Exact Mass: 207.104799 g/mol

[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Methyl-2-phenylindolizine.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
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No direct experimental NMR data for 1-Methyl-2-phenylindolizine was found in the available

literature. The following are predicted chemical shifts based on the analysis of substituted

indolizines.

¹H NMR

(Proton)

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Assignment

H-3 6.5 - 7.0 s -
Pyrrole ring

proton

H-5 7.8 - 8.2 d 7.0 - 8.0
Pyridine ring

proton

H-6, H-7, H-8 6.8 - 7.5 m -
Pyridine ring

protons

Phenyl-H 7.2 - 7.6 m - Aromatic protons

Methyl-H 2.2 - 2.5 s - CH₃ protons

¹³C NMR (Carbon)
Predicted Chemical Shift (δ,

ppm)
Assignment

C-1 120 - 125 Quaternary carbon

C-2 135 - 140 Quaternary carbon

C-3 105 - 110 CH

C-5 125 - 130 CH

C-6, C-7, C-8 110 - 125 CH

C-8a 130 - 135 Quaternary carbon

Phenyl-C 125 - 140 Aromatic carbons

Methyl-C 15 - 20 CH₃

Table 2: Infrared (IR) Spectroscopy Data
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Frequency (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium-Weak Aliphatic C-H stretch (Methyl)

1600 - 1450 Strong-Medium
C=C and C=N aromatic ring

stretching

770 - 730 Strong
C-H out-of-plane bending

(ortho-disubstituted benzene)

700 - 680 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Note: A transmission IR spectrum for 1-Methyl-2-phenylindolizine is available on

SpectraBase, recorded using a KBr-pellet technique.[1]

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

207 High [M]⁺ (Molecular Ion)

206 Moderate [M-H]⁺

192 Moderate [M-CH₃]⁺

130 Low [M-C₆H₅]⁺

77 Low [C₆H₅]⁺

Note: The mass spectrometry data is inferred from the expected fragmentation patterns of

indolizine derivatives and the observed mass spectrum of the constitutional isomer, 5-Methyl-2-

phenylindolizine, which shows a prominent molecular ion peak at m/z 207.[2][3]

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of 1-
Methyl-2-phenylindolizine, based on established procedures for similar compounds.
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Synthesis of 1-Methyl-2-phenylindolizine
(Tschitschibabin Reaction)
A common and effective method for the synthesis of 2-substituted indolizines is the

Tschitschibabin reaction.[2]

Formation of the Pyridinium Salt: 2-Methylpyridine (1.0 eq) is reacted with 2-

bromoacetophenone (1.0 eq) in a suitable solvent such as acetone or acetonitrile. The

mixture is stirred at room temperature or gently heated to facilitate the formation of the N-

phenacyl-2-methylpyridinium bromide salt. The salt often precipitates from the solution and

can be isolated by filtration.

Cyclization: The isolated pyridinium salt is then treated with a base, such as aqueous sodium

bicarbonate or sodium carbonate, to generate the pyridinium ylide in situ. The ylide

undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield 1-
Methyl-2-phenylindolizine. The product is typically a solid and can be purified by

recrystallization from a suitable solvent like ethanol or by column chromatography on silica

gel.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz

spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl

sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr)

and pressed into a thin pellet for analysis.

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with

an electron ionization (EI) source. The sample would be introduced via a direct insertion

probe or through a gas chromatograph (GC-MS).

Visualizations
Synthesis Workflow for 1-Methyl-2-phenylindolizine
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Caption: A diagram illustrating the two-step synthesis of 1-Methyl-2-phenylindolizine via the

Tschitschibabin reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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